![molecular formula C20H14ClN3O2 B4160427 6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4160427.png)
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
描述
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, a furan ring, and a chloro substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated quinoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 2-furylmethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the quinoline ring.
Substitution: Various substituted quinolinecarboxamide derivatives depending on the nucleophile used.
科学研究应用
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用机制
The mechanism of action of 6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide: Lacks the furan ring, which may affect its biological activity.
N-(2-furylmethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide: Lacks the chloro substituent, which may influence its reactivity and binding properties.
6-chloro-N-(2-furylmethyl)-4-quinolinecarboxamide: Lacks the pyridine ring, which may alter its chemical and biological properties.
Uniqueness
6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of structural features, including the chloro substituent, the furan ring, and the pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-14-5-6-18-16(9-14)17(20(25)23-12-15-4-2-8-26-15)10-19(24-18)13-3-1-7-22-11-13/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFXNSYOYRZEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


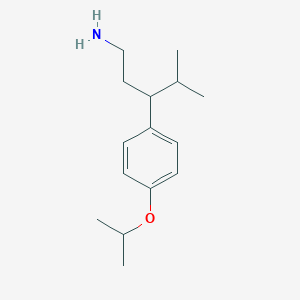
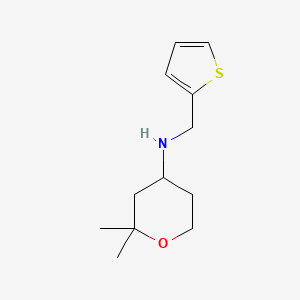
![(3,4-dimethoxybenzyl)[3-(4-isopropoxyphenyl)-4-methylpentyl]amine](/img/structure/B4160358.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(4-isopropoxyphenyl)-4-methylpentyl]amine](/img/structure/B4160364.png)
![BENZYL({2-[4-(4-METHYLPHENYL)-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE](/img/structure/B4160367.png)
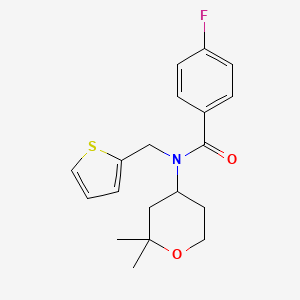
![2-[2-isopropyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B4160378.png)
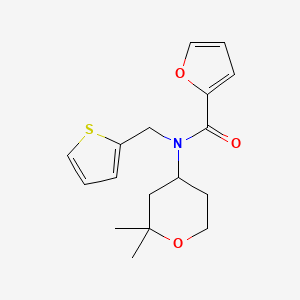
![1-{[2-isopropyl-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]acetyl}piperidine](/img/structure/B4160395.png)
![2-[2-isopropyl-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4160398.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160400.png)
![7-chloro-8-methyl-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B4160409.png)
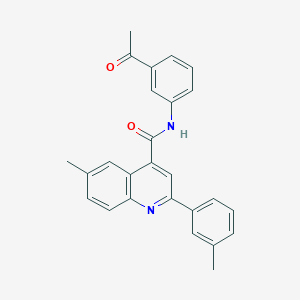
![6-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160433.png)
